DiOC16(3)
Description
Contextualization of DiOC16(3) within Fluorescent Probe Methodologies
Fluorescent probes are indispensable tools in modern cell biology, allowing researchers to visualize specific cellular structures, track dynamic processes, and measure physiological parameters with high sensitivity and spatial resolution. DiOC16(3) fits into this framework as a lipophilic dye, meaning it partitions into lipid environments such as cellular membranes. fishersci.atbiotium.commyskinrecipes.combiotium.com This characteristic makes it particularly useful for staining and studying the plasma membrane and intracellular membrane-bound organelles. biotium.commyskinrecipes.combiotium.combioscience.co.uk Unlike dyes that bind to specific proteins or nucleic acids, DiOC16(3) integrates directly into the lipid bilayer, providing a means to investigate membrane structure, fluidity, and dynamics. myskinrecipes.commedchemexpress.com Its fluorescence is significantly enhanced when incorporated into membranes compared to aqueous solutions, contributing to its effectiveness as a probe. fishersci.atbiotium.comaatbio.com
Historical Development and Evolution of Carbocyanine Dyes in Cellular Investigations
The history of fluorescent dyes in biology dates back over a century, with early synthetic fluorophores like fluorescein (B123965) emerging in the late 19th century. biotium.comfluorofinder.com The application of fluorescence in biological research expanded significantly with the development of techniques like immunofluorescence. biotium.com However, early dyes often had limitations, including issues with photostability and spectral properties that overlapped with cellular autofluorescence. biotium.com
Carbocyanine dyes, characterized by two nitrogen-containing heterocycles linked by a polymethine chain, represent a significant class of fluorescent probes that gained prominence in cellular investigations. nih.govresearchgate.net Their structure allows for modification of spectral properties by altering the length of the polymethine chain. biotium.comresearchgate.net The development of lipophilic carbocyanine dyes, such as the DiI and DiO series (which includes DiOC16(3)), provided powerful tools for membrane labeling and tracing. biotium.comresearchgate.netnih.gov These dyes were recognized for their ability to incorporate into and diffuse laterally within cell membranes, offering a way to study cell morphology, connectivity, and migration. myskinrecipes.combiotium.comresearchgate.netmeilunbio-global.com Early applications included their use as voltage-sensitive dyes in the 1970s. mterasaki.us The continued evolution of carbocyanine dyes has focused on improving properties like water solubility, photostability, and reducing non-specific background staining through chemical modifications such as sulfonation, leading to the development of newer generations of dyes. biotium.combiotium.com
Fundamental Research Significance of DiOC16(3) in Contemporary Cell Biology
DiOC16(3) holds significant fundamental research importance in contemporary cell biology due to its versatile applications in visualizing and studying various cellular components and processes. Its lipophilic nature and fluorescent properties make it a valuable tool for:
Cell Membrane Staining and Dynamics: DiOC16(3) is widely used to stain the plasma membrane and other cytoplasmic membranes, allowing for visualization of cell shape and changes in membrane morphology. biotium.commyskinrecipes.combiotium.combioscience.co.ukmeilunbio-global.com Its lateral diffusion within the membrane enables studies of membrane fluidity and lipid dynamics, for instance, using techniques like Fluorescence Recovery After Photobleaching (FRAP). medchemexpress.commeilunbio-global.com
Organelle Visualization: At appropriate concentrations, DiOC16(3) can differentially stain intracellular organelles with lipid membranes, including the endoplasmic reticulum (ER) and mitochondria. mterasaki.usstemcell.comnih.gov This allows researchers to study the structure, distribution, and dynamics of these organelles in live cells. mterasaki.usnih.gov For example, studies have used DiOC6(3) (a related carbocyanine dye) to visualize the ER network and mitochondrial dynamics in yeast cells. nih.gov While DiOC16(3) is primarily known for cytoplasmic membrane staining, related carbocyanines like DiOC6(3) have demonstrated utility in ER and mitochondrial staining depending on concentration. mterasaki.usstemcell.comnih.govresearchgate.net
Cell Tracing and Tracking: The stable incorporation and lateral diffusion of DiOC16(3) within membranes make it suitable for long-term cell tracing and tracking studies. fishersci.atbiotium.commeilunbio-global.com This is particularly useful in developmental biology, immunology, and cancer research to monitor cell migration, proliferation, and interaction. biotium.commeilunbio-global.com
Membrane Potential Sensing: While some carbocyanine dyes are specifically designed as fast-response voltage sensors, DiOC16(3) has been utilized in conjunction with other molecules in FRET-based systems to detect changes in cell membrane potential with high sensitivity. biotium.comthermofisher.comresearchgate.net This allows for the investigation of electrical activity and membrane potential alterations in various cell types. biotium.comthermofisher.comresearchgate.net
Studying Cell-Cell Interactions: DiOC16(3) can be used in studies of cell fusion and adhesion, as the mixing or transfer of the fluorescent membrane label can be observed using microscopy or flow cytometry. biotium.commeilunbio-global.com
Detailed research findings utilizing DiOC16(3) often involve microscopic imaging to visualize stained structures and track dynamic processes. For instance, studies employing related carbocyanine dyes like DiOC6(3) have provided insights into the dynamic nature of the ER and mitochondria, revealing processes like mitochondrial fusion and division and nuclear movements. nih.gov The use of DiOC16(3) in conjunction with techniques like FRAP provides quantitative data on membrane fluidity by measuring the rate of fluorescence recovery after photobleaching a region of the stained membrane. medchemexpress.commeilunbio-global.com
| Property | Value (in Methanol) | Citation |
| Maximum Absorption (λAbs) | 484 nm | biotium.combioscience.co.ukmeilunbio-global.com |
| Maximum Emission (λEm) | 501 nm | biotium.combioscience.co.ukmeilunbio-global.com |
| Extinction Coefficient (ε) | ~130,000 M⁻¹cm⁻¹ | bioscience.co.uk |
These spectral characteristics are fundamental to its use with standard fluorescence microscopy filter sets, such as those for FITC. aatbio.com
The application of DiOC16(3) continues to contribute to a deeper understanding of cellular architecture, membrane biology, and dynamic cellular processes, solidifying its importance in contemporary cell biology research.
Properties
CAS No. |
161433-32-1 |
|---|---|
Molecular Formula |
C49H77ClN2O6 |
Molecular Weight |
825.61 |
Origin of Product |
United States |
Mechanistic Basis of Dioc16 3 Interaction with Biological Systems
Incorporation and Distribution within Cellular Membranes
DiOC16(3) readily incorporates into the lipid bilayers of cellular membranes due to its lipophilic character. Once incorporated, it distributes throughout the membrane.
Principles of Lipophilic Interaction with Lipid Bilayers
DiOC16(3) is a lipophilic molecule, meaning it has a strong affinity for lipid environments myskinrecipes.comfishersci.ataatbio.com. The two long hydrocarbon chains (C16) are highly hydrophobic and readily insert into the hydrophobic core of the lipid bilayer, similar to endogenous membrane lipids researchgate.net. The oxacarbocyanine head group is more polar and is thought to reside near the lipid-water interface of the membrane researchgate.netresearchgate.net. This amphiphilic structure facilitates stable integration into the membrane structure researchgate.net. The fluorescence of DiOC16(3) is significantly enhanced when it is incorporated into membranes compared to its weak fluorescence in aqueous solutions fishersci.ataatbio.comaliyuncs.com.
Dynamics of Lateral Diffusion within Cellular Membranes
Once incorporated into the plasma membrane, DiOC16(3) diffuses laterally within the lipid bilayer aatbio.comaliyuncs.commeilunbio-global.comaatbio.com. This lateral diffusion allows the dye to spread throughout the entire cellular membrane, resulting in even staining of the cell at optimal concentrations aatbio.comaliyuncs.comaatbio.com. The rate of lateral diffusion can be influenced by the membrane's fluidity and organization, and techniques like Fluorescence Recovery After Photobleaching (FRAP) are often employed to measure these dynamics using lipophilic dyes like DiOC16(3) meilunbio-global.comthermofisher.com. Lateral diffusion can be restricted by factors such as interactions with the cytoskeleton, extracellular matrix, and the presence of lipid domains with varying fluidity or curvature uvigo.es.
Influence of Alkyl Chain Length on Membrane Partitioning Behavior
The length of the alkyl chains in lipophilic dyes significantly influences their partitioning behavior within membranes and their preference for different membrane domains researchgate.netnih.govnih.gov. DiOCn(3) dyes, where 'n' represents the number of carbons in the alkyl chains, exhibit differential partitioning based on chain length researchgate.netnih.gov. Longer saturated alkyl chains, such as the C16 chains in DiOC16(3), tend to partition preferentially into more ordered or rigid membrane domains, including those with saturated lipid acyl chains researchgate.netthermofisher.comnih.gov. In contrast, dyes with shorter or unsaturated chains may favor more fluid or disordered regions researchgate.netnih.gov. This differential partitioning based on alkyl chain length allows researchers to use different DiOCn(3) analogs to probe the characteristics and dynamics of specific membrane microdomains researchgate.netthermofisher.comnih.gov. Studies have shown that lipid analogues with longer saturated tails, like DiIC16(3) (a similar dye with C16 chains), are delivered to different endosomal compartments compared to those with shorter or unsaturated tails, highlighting the role of chain length in membrane sorting and trafficking nih.gov.
Spectroscopic Characteristics in Biological Environments
DiOC16(3) possesses spectroscopic properties that are sensitive to its environment, making it a valuable tool for studying cellular membranes.
Environment-Sensitive Fluorescence Properties of DiOC16(3)
The fluorescence of DiOC16(3) is environment-sensitive aatbio.comaliyuncs.comaatbio.com. It is weakly fluorescent in water but exhibits significantly enhanced fluorescence when incorporated into the hydrophobic environment of cellular membranes or bound to lipophilic structures fishersci.ataatbio.comaliyuncs.comaatbio.com. This property is crucial for its use as a membrane stain, as the increased fluorescence upon membrane integration provides a clear signal for visualization. The dye has a high extinction coefficient fishersci.ataatbio.comaliyuncs.comaatbio.com.
Polarity-Dependent Fluorescence Emission and Excitation Characteristics
DiOC16(3) exhibits polarity-dependent fluorescence aatbio.comaliyuncs.comaatbio.com. The spectral properties, including excitation and emission maxima, can be influenced by the polarity of its surrounding environment within the membrane optica.org. This sensitivity to polarity allows DiOC16(3) to be used as a probe for investigating the local environment within lipid bilayers optica.org. While the exact spectral shifts can be minor, techniques like fluorescence spectral correlation spectroscopy (FSCS) can be applied to environment-sensitive dyes to study heterogeneity within a system based on these spectral changes optica.org. The typical excitation maximum for DiOC16(3) is around 483-484 nm, and the emission maximum is around 501 nm in membrane environments or methanol (B129727) biotium.combioscience.co.ukaatbio.comaliyuncs.commeilunbio-global.comaatbio.com. These spectral characteristics make it compatible with standard FITC filter sets used in fluorescence microscopy and flow cytometry aatbio.comaliyuncs.comaatbio.com.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| DiOC16(3) | 161433-32-1 biotium.combioscience.co.uk |
| Dipicrylamine (B86310) (DPA) | 131-73-7 interchim.fr |
| DiIC16(3) | 161433-32-1 researchgate.netnih.gov |
| DiIC12(3) | 161433-32-1 researchgate.netnih.gov |
| FAST DiI | Not explicitly found in results for PubChem CID |
| DiOC18(3) (DiO) | Not explicitly found in results for PubChem CID |
| DiIC18(3) (DiI) | Not explicitly found in results for PubChem CID |
| DiD (DiIC18(5)) | Not explicitly found in results for PubChem CID |
| DiR (DiIC18(7)) | Not explicitly found in results for PubChem CID |
| DiOC14(3) | Not explicitly found in results for PubChem CID |
| DiOC5(3) | Not explicitly found in results for PubChem CID |
| DiOC6(3) | Not explicitly found in results for PubChem CID |
| DiBAC4(3) | Not explicitly found in results for PubChem CID |
| DiIC1(5) | Not explicitly found in results for PubChem CID |
| Di-4-ANEPPS | Not explicitly found in results for PubChem CID |
| Di-8-ANEPPS | Not explicitly found in results for PubChem CID |
| Dilinoleyl DiO (FAST DiO) | Not explicitly found in results for PubChem CID |
| Dilinoleyl DiI (FAST DiI) | Not explicitly found in results for PubChem CID |
| 4-Di-10-ASP | Not explicitly found in results for PubChem CID |
| 4-Di-16-ASP (DiA) | Not explicitly found in results for PubChem CID |
| FM1-43 | Not explicitly found in results for PubChem CID |
| FM4-64 | Not explicitly found in results for PubChem CID |
| PKH 26 | Not explicitly found in results for PubChem CID |
| Di-12-ANEPPQ | Not explicitly found in results for PubChem CID |
| DiOC3(3) | Not explicitly found in results for PubChem CID |
| DiSC18(3) | Not explicitly found in results for PubChem CID |
| BODIPY 505/515 | Not explicitly found in results for PubChem CID |
| Fluorescein-DHPE | Not explicitly found in results for PubChem CID |
| NBD C6-Ceramide | Not explicitly found in results for PubChem CID |
| SP-DiOC18(3) | Not explicitly found in results for PubChem CID |
| DMPC (Dimyristoylphosphatidylcholine) | Not explicitly found in results for PubChem CID |
| SOPC (Stearoyl-oleoylphosphatidylcholine) | Not explicitly found in results for PubChem CID |
| DOPC (Dioleoylphosphatidylcholine) | Not explicitly found in results for PubChem CID |
| PAPC (Palmitoyl-arachidonoylphosphatidylcholine) | Not explicitly found in results for PubChem CID |
| Cholesterol | Not explicitly found in results for PubChem CID |
| DSPE-PEG2000 | Not explicitly found in results for PubChem CID |
| Doxorubicin (DOX) | Not explicitly found in results for PubChem CID |
Spectral Response of DiOC16(3) within Lipid Bilayer Systems
A key characteristic of DiOC16(3) is its environment-sensitive fluorescence. The dye is typically weakly fluorescent in aqueous solutions. However, its fluorescence is significantly enhanced when it is incorporated into hydrophobic environments, such as lipid membranes or when bound to lipophilic biomolecules. scbt.comnih.govfishersci.at This property makes it ideal for selectively visualizing lipid structures.
The spectral properties of DiOC16(3) are influenced by its environment. In methanol, its absorption and emission maxima are reported to be around 484 nm and 501 nm, respectively. biotium.comnih.gov Similar spectral characteristics are observed when the dye is incorporated into phospholipid bilayer films, with a maximum excitation wavelength of 484 nm and a maximum emission wavelength of 501 nm. scbt.comvwr.com
The fluorescence of DiOC16(3) in lipid environments is also characterized by a high extinction coefficient and short excited-state lifetimes, typically around 1 nanosecond. nih.govfishersci.at These optical characteristics contribute to its effectiveness as a fluorescent stain.
Changes in the biological environment, including variations in lipid composition and the presence of different membrane phases, can be monitored by observing changes in the spectral response of fluorescent probes like DiOC16(3). wikipedia.org The dye's sensitivity to its local environment allows researchers to gain insights into membrane dynamics and structure through spectroscopic analysis.
The spectral properties of dialkylcarbocyanine dyes, including DiOC16(3), are primarily determined by the heteroatoms in their terminal ring systems and the length of the connecting bridge, rather than solely by the length of the alkyl chains.
The following table summarizes typical spectral data for DiOC16(3) in relevant environments:
| Environment | Excitation Maximum (nm) | Emission Maximum (nm) |
| Methanol | 484 | 501 |
| Phospholipid Bilayer | 484 | 501 |
Primary Applications of Dioc16 3 in Cellular and Molecular Investigations
Analysis of Cellular Membrane Dynamics and Organization
DiOC16(3) is extensively used to study the structure, dynamics, and organization of cellular membranes. Its ability to diffuse laterally within the lipid bilayer makes it valuable for tracking membrane components and characterizing membrane properties aatbio.commyskinrecipes.commeilunbio-global.com.
Visualization and Characterization of Cytoplasmic Membranes
DiOC16(3) is commonly used to stain and visualize cytoplasmic membranes in live cells biotium.combioscience.co.uk. Upon application, the dye diffuses laterally within the plasma membrane, resulting in uniform staining of the entire cell membrane at optimal concentrations aatbio.comfishersci.atmeilunbio-global.com. This property allows researchers to observe cellular morphology and track changes in membrane shape and structure using fluorescence microscopy myskinrecipes.com.
Exploration of Membrane Fluidity and Lipid Domain Architecture
The partitioning behavior of lipophilic dyes like DiOC16(3) can provide insights into membrane fluidity and the organization of lipid domains within the membrane myskinrecipes.comsemanticscholar.org. The two long saturated C16 tails of DiOC16(3) influence its distribution within membrane domains of varying fluidity semanticscholar.orgacs.orgnih.gov. Studies using DiOC16(3) and similar lipophilic dyes with different tail lengths and saturation levels have shown differential partitioning into membrane domains with varying motional characteristics semanticscholar.org. For instance, lipid analogues with long saturated tails, such as DiOC16(3) and DiIC16(3), have been observed to enter punctate structures, while those with unsaturations or shorter tails may exhibit different distributions nih.govresearchgate.net. This differential partitioning can be used to infer the presence and characteristics of lipid domains, such as lipid rafts, which are enriched in saturated lipids and cholesterol and play roles in various cellular functions researchgate.netpnas.org.
Quantification of Lipid Diffusion Rates via Fluorescence Recovery After Photobleaching (FRAP)
Fluorescence Recovery After Photobleaching (FRAP) is a widely used technique to measure the lateral diffusion of lipids and proteins in biological membranes fluorofinder.complos.orgnih.gov. DiOC16(3), as a fluorescent lipophilic dye that incorporates into membranes, is suitable for FRAP experiments to quantify lipid diffusion rates meilunbio-global.comthermofisher.com. In a FRAP experiment, a specific area of the membrane stained with DiOC16(3) is photobleached with a high-intensity laser. The recovery of fluorescence in the bleached area is then monitored over time as unbleached dye molecules from the surrounding membrane diffuse into the region fluorofinder.com. The rate of fluorescence recovery is indicative of the lateral diffusion coefficient of the dye, which in turn reflects the fluidity and organization of the membrane plos.orgnih.gov.
Data from FRAP studies using lipophilic dyes like DiOC16(3) can provide quantitative information about membrane dynamics. While specific data for DiOC16(3) diffusion coefficients might vary depending on the cell type and membrane environment, studies using similar carbocyanine dyes have demonstrated the ability of FRAP to distinguish diffusion rates in different membrane phases or domains plos.orgnih.gov.
Table 1: Illustrative Example of Lipid Diffusion Data from FRAP Studies Using Lipophilic Dyes (Based on general FRAP principles with lipophilic dyes)
| Membrane Environment | Diffusion Coefficient (µm²/s) | Mobile Fraction (%) |
| Fluid Bilayer (Model System) | 1.0 - 2.0 | 90 - 100 |
| Ordered Domain (Model System) | 0.1 - 0.5 | 50 - 80 |
| Live Cell Plasma Membrane | 0.4 - 1.0 | 70 - 95 |
Note: This table presents illustrative data ranges typical for lipophilic dyes in different membrane environments and is not specific data obtained solely with DiOC16(3). Actual values are dependent on experimental conditions and cell types.
Imaging and Functional Assessment of Intracellular Organelles
Beyond the plasma membrane, DiOC16(3) and related carbocyanine dyes can also be used to label and study certain intracellular organelles, particularly those with significant membrane content.
Localization and Dynamic Studies of the Endoplasmic Reticulum
While not exclusively specific to the endoplasmic reticulum (ER), DiOC6(3), a related carbocyanine dye with slightly shorter hydrocarbon chains (C6), is commonly used as an effective label for the ER in both live and fixed cells stemcell.comnih.gov. The distinctive intracellular morphology of the ER helps to distinguish it from other organelles when stained with these dyes nih.gov. At higher concentrations, DiOC6(3) can stain the ER, allowing for visualization and dynamic studies of this organelle stemcell.com. Given the structural similarity, DiOC16(3) may also exhibit some localization to the ER, although DiOC6(3) is more widely cited for this specific application stemcell.comnih.gov. These dyes enable researchers to study the structure, dynamics, and interactions of the ER within the cell stemcell.com.
Methodologies for Mitochondrial Membrane Potential Assessment
Lipophilic cationic dyes, including carbocyanine dyes like DiOC16(3) and particularly DiOC6(3), have been utilized to assess mitochondrial membrane potential (ΔΨm) researchgate.netbiotium.comnih.govaatbio.com. Mitochondria maintain a negative transmembrane potential (approximately -150 mV, negative inside) aatbio.com. Cationic dyes accumulate in the mitochondria in a manner dependent on this potential aatbio.com. Changes in mitochondrial membrane potential, which can occur during processes like apoptosis or in response to cellular stress, affect the accumulation of these dyes and thus their fluorescence intensity within the mitochondria researchgate.netnih.gov.
While DiOC6(3) is more frequently cited for quantitative measurements of mitochondrial membrane potential, DiOC16(3), as a lipophilic cationic carbocyanine dye, can also be used in methodologies aimed at assessing ΔΨm, often in conjunction with other dyes or techniques biotium.combioscience.co.uk. Flow cytometry is a common method used with these dyes to quantify changes in mitochondrial membrane potential in cell populations researchgate.netnih.gov. A decrease in mitochondrial membrane potential is typically associated with a drop in the accumulation and fluorescence of the dye in the mitochondria researchgate.net.
Table 2: Examples of Carbocyanine Dyes Used for Mitochondrial Membrane Potential Assessment
| Dye Name | PubChem CID | Excitation/Emission Maxima (nm) | Notes |
| DiOC6(3) | 53213-82-4 | 484/501 | Commonly used for ΔΨm assessment researchgate.netnih.gov |
| DiOC16(3) | 161433-32-1 | 484/501 | Can be used for membrane potential studies biotium.combioscience.co.uk |
| JC-10 | Not Listed | ~525/590 (aggregates) | Ratiometric dye for ΔΨm b-cdn.net |
Characterization of Endocytic Sorting and Vesicle Trafficking Pathways
DiOC16(3) has been employed to investigate the mechanisms governing the endocytic sorting of lipids and the subsequent trafficking of vesicles within cells. Studies have shown that the hydrophobic tail structure of lipid analogues, such as DiOC16(3) and its counterparts like DiIC16(3), influences their sorting after internalization from the plasma membrane into sorting endosomes nih.govresearchgate.net.
Research using DiOC16(3) and other lipid analogues with varying tail lengths and saturation levels has revealed differential trafficking patterns. For instance, DiIC16(3), possessing two long 16-carbon saturated tails, is preferentially delivered to late endosomes. In contrast, lipid analogues with shorter (12-carbon) saturated tails or unsaturated tails are primarily found in the endocytic recycling compartment nih.govresearchgate.net. DiOC16(3), structurally similar to DiIC16(3) but with an oxygen in the head group, has been observed to behave similarly to DiIC16(3) in these sorting processes, entering punctate structures identified as late endosomes/lysosomes nih.gov. These findings suggest that endocytic organelles can efficiently sort membrane components based on their affinity for membrane domains with different characteristics, such as fluidity or curvature nih.govresearchgate.net.
Data from studies comparing the trafficking of different lipid analogues highlight the role of hydrophobic tail structure in determining endocytic fate:
| Lipid Analogue | Hydrophobic Tail Structure | Primary Endocytic Destination |
| DiIC16(3) | Two C16 saturated chains | Late Endosomes |
| DiIC12(3) | Two C12 saturated chains | Endocytic Recycling Compartment |
| FAST DiI | Two unsaturated chains | Endocytic Recycling Compartment |
| DiOC16(3) | Two C16 saturated chains | Late Endosomes/Lysosomes |
These studies underscore the utility of DiOC16(3) as a probe for understanding the intricate mechanisms of lipid sorting and vesicle trafficking within the endosomal system nih.govresearchgate.net.
Studies in Cell-Cell Interactions and Developmental Biology
DiOC16(3) is a valuable tool for investigating various aspects of cell-cell interactions and processes crucial for developmental biology, including cellular fusion, adhesion, and migration thermofisher.com. Its ability to stably label cell membranes allows for the tracking of cells and the observation of their interactions in complex biological systems.
Lipophilic dyes like DiOC16(3) are employed to monitor cellular fusion events, where the membranes of two or more cells merge. The diffusion of the dye between fused cells indicates successful membrane integration. Additionally, these dyes are used in studies of cell adhesion, where cells attach to each other or to a substrate thermofisher.comnumberanalytics.comnih.gov. By labeling one or both cell populations with a lipophilic dye, researchers can quantitatively assess the degree of adhesion or observe the dynamics of adhesive interactions nih.govresearchgate.net. For example, studies investigating the acquisition of endothelial cell surface determinants by activated T cells during transendothelial migration utilized DiOC-16 (DiOC16(3)) to label endothelial cell monolayers. The presence of the dye on migrated T cells indicated the transfer of endothelial plasma membrane components during the migration process aai.org.
DiOC16(3) is useful for tracing cell migration, a fundamental process in development, wound healing, and immune responses nhsbt.nhs.ukbiorxiv.org. The stable incorporation and lateral diffusion of the dye within the cell membrane allow researchers to follow the movement of labeled cells over time in both in vitro and in vivo settings thermofisher.comwashington.edu. This is particularly relevant in developmental biology to track the paths of migrating cell populations that give rise to tissues and organs biorxiv.orgnih.gov. In transplantation models, labeling donor cells with DiOC16(3) enables researchers to monitor their engraftment, distribution, and integration into recipient tissues thermofisher.comresearchgate.netfrontiersin.org. The dye's low toxicity at appropriate concentrations allows for long-term tracing studies thermofisher.comwashington.edu.
Lipophilic dyes, including those structurally related to DiOC16(3), have been used for labeling lipoproteins to study their interactions with cells thermofisher.comnih.gov. Lipoproteins are complexes of lipids and proteins that transport fats in the bloodstream, and their uptake and metabolism by cells are critical processes. Labeling lipoproteins with fluorescent lipophilic dyes allows researchers to track their binding to cell surface receptors, internalization via endocytosis, and intracellular trafficking nih.gov. While DiIC18(3) (DiI) is a commonly used dye for lipoprotein labeling, the principle extends to other lipophilic carbocyanine dyes like DiOC16(3) due to their shared property of incorporating into lipid structures thermofisher.comnih.gov. This application facilitates studies on lipid metabolism and the role of lipoproteins in various cellular functions.
Tracing Cell Migration in Developmental Contexts and Transplantation Models
Applications in Neurobiological Research
DiOC16(3) is a valuable fluorescent tracer in neurobiology, particularly for visualizing neuronal morphology and tracing neural connections thermofisher.comthermofisher.comresearchgate.net. Its ability to diffuse within the lipid bilayer of neuronal membranes makes it suitable for highlighting neuronal processes, including axons and dendrites.
DiOC16(3), along with other lipophilic carbocyanine dyes like DiI, DiO, and DiD, is widely used for anterograde and retrograde neuronal tracing in both live and fixed neural tissues thermofisher.comthermofisher.comresearchgate.netnih.govthermofisher.com. When applied to a neuronal population or axon tract, the dye diffuses laterally along the neuronal membrane, labeling the cell body and its processes thermofisher.comnih.gov. Anterograde tracing involves the diffusion of the dye from the cell body towards the axon terminals, while retrograde tracing involves diffusion from the axon terminals back to the cell body nih.gov.
The rate of diffusion can vary depending on whether the tissue is live or fixed, with diffusion generally being faster in live tissue due to active transport processes thermofisher.comthermofisher.com. In fixed tissue, diffusion relies solely on lateral movement within the membrane nih.govthermofisher.com. DiOC16(3) can be applied to neural tissue using various methods, such as applying dye crystals or injecting concentrated solutions or pastes washington.eduthermofisher.comthermofisher.com. This allows researchers to trace the projections of neurons and map neural circuits researchgate.netnih.gov. The stability of the labeling in fixed tissue allows for long-term studies and subsequent histological processing thermofisher.comthermofisher.com. DiOC16(3)'s green fluorescence makes it suitable for multicolor labeling experiments when combined with dyes of different emission spectra, such as DiI (orange/red fluorescence) aatbio.comthermofisher.comthermofisher.com.
Table summarizing neuronal tracing properties of related lipophilic dyes:
| Dye | Color | Application | Diffusion Rate (Fixed Tissue) | Diffusion Rate (Live Tissue) |
| DiI | Orange | Neuronal Tracing | 0.2–0.6 mm/day thermofisher.com | 6 mm/day thermofisher.comthermofisher.com |
| DiO | Green | Neuronal Tracing | Not specified in sources | Not specified in sources |
| DiOC16(3) | Green | Neuronal Tracing | Similar to DiO/DiI nih.govresearchgate.net | Likely similar to DiO/DiI |
The use of DiOC16(3) in neuronal tracing provides a powerful method for understanding the complex organization and connectivity of the nervous system in various model organisms and tissue preparations researchgate.netnih.gov.
High-Resolution Visualization of Neuronal Projections and Fine Structures
Lipophilic carbocyanine dyes, including DiOC16(3), are widely used for neuronal tracing in both live and fixed tissue thermofisher.comthermofisher.com. They insert into the plasma membrane and diffuse laterally, enabling detailed labeling of fine neuronal projections such as axons and dendrites thermofisher.combiotium.com. This lateral diffusion is considered a major mechanism of translocation for these molecules in neuronal tracing umich.edu. The intense fluorescence and high photostability of these dyes facilitate the visualization of these fine structures biotium.com.
Studies have demonstrated the utility of lipophilic tracers like DiI and DiO (spectrally similar to DiOC16(3) biotium.com) for high-resolution labeling of individual axons at discrete points in time, allowing researchers to follow dynamic changes of growing axons and their growth cones in vivo umich.edu. This capability is crucial for understanding neuronal development and plasticity umich.edu. DiOC16(3) has been specifically used in conjunction with techniques like two-photon microscopy to visualize complex neuronal structures such as Meissner corpuscles and their spiral axons in living tissue with high resolution researchgate.net. Serial optical sections obtained with this method allow for detailed profiling of these structures researchgate.net.
The diffusion rate of these dyes in fixed tissue is slower compared to live tissue thermofisher.comthermofisher.com. However, methods have been developed to optimize their use in fixed specimens, including direct application of dye crystals or pastes, which can improve penetration and increase the rate of dye transport thermofisher.comthermofisher.com. The detailed labeling provided by these dyes rivals that of other tracing methods like intracellular injections of HRP or Lucifer Yellow researchgate.net.
Utility in Human Post-Mortem Neural Tissue Studies
Post-mortem human brain tissue is a critical resource for studying neurological and psychiatric diseases, providing insights into cellular morphology, pathology, and network connectivity frontiersin.orgresearchgate.net. Lipophilic dyes, including DiI (which is structurally and functionally similar to DiOC16(3) in its application as a neuronal tracer biotium.comresearchgate.netthermofisher.com), have been successfully employed in studies using human post-mortem tissue nih.gov.
A DiI-based method has been described for analyzing neuron structure, including dendritic spines and axon boutons, in human post-mortem hippocampal tissue nih.gov. This method involves fixing tissue blocks, sectioning them, and then applying microscopic dye crystals to the region of interest nih.gov. The dye diffuses along the neuronal membranes, allowing for high-resolution three-dimensional imaging of neuron morphology nih.gov. This approach is considered relatively fast, low-cost, and accessible, providing advantages over some other methodologies for analyzing synaptic structures in human brain tissue nih.gov. The ability of these dyes to diffuse within the membrane without crossing to adjacent cells is crucial for tracing individual neurons in complex tissue environments nih.gov.
While tissue clearing methods have been developed to enable high-resolution 3D imaging of large volumes of post-mortem human brain tissue, some methods that remove lipids can also remove lipophilic dyes frontiersin.orgresearchgate.net. However, other clearing techniques and optimized protocols for staining and imaging cleared tissue are being developed to overcome these challenges and facilitate detailed 3D immunostaining and visualization of neuronal structures in post-mortem human brain frontiersin.orgresearchgate.net. The use of lipophilic tracers in post-mortem tissue, including human, allows for the investigation of neuronal connectivity and structural changes associated with various conditions researchgate.netnih.gov.
Advanced Methodological Considerations and Challenges for Dioc16 3
Microscopic Imaging Modalities
Applications in Fluorescence Microscopy Techniques
DiOC16(3) is commonly employed in fluorescence microscopy to visualize cellular membranes and monitor changes in cellular morphology. myskinrecipes.com It can be used to selectively label intracellular membranes, such as the endoplasmic reticulum (ER), in living cells. thermofisher.com The dye diffuses laterally within cellular plasma membranes, resulting in even staining of the entire cell at optimal concentrations. aatbio.com DiOC16(3) can be detected using a standard FITC filter. stemcell.com
DiOC16(3) and related lipophilic carbocyanine dyes have been used for cell tracing studies. thermofisher.com They can be applied to both fixed and mounted tissue specimens, typically fixed in 4% paraformaldehyde. thermofisher.com However, fixatives like glutaraldehyde (B144438) can lead to high background fluorescence. thermofisher.com Permeabilizing reagents, detergents, and high concentrations of organic solvents can result in loss of staining. thermofisher.com DiI, a related dye, has been used in combination with immunofluorescent or immunoperoxidase labeling, although conventional permeabilization reagents like Triton X-100 cannot be used. thermofisher.com An optimized protocol using 0.3% Tween 20 has been developed for DiI. thermofisher.com DiI-sensitized photoconversion can allow for correlation of fluorescence imaging with transmitted light and electron microscopy. thermofisher.com
Utilization in Flow Cytometric Analysis for Cell Population Studies
DiOC16(3) is utilized in flow cytometry to analyze cell populations based on their membrane properties. myskinrecipes.com Lipophilic carbocyanine dyes, including DiO (spectrally similar to DiOC16(3)), provide a convenient tool for multicolor imaging and flow cytometric analysis of live cells. aatbio.com Flow cytometry allows for the rapid analysis of large numbers of individual cells, providing information on cell size, granularity, and fluorescence intensity. denovix.combiorxiv.org This enables the identification and characterization of different cell populations within a sample. denovix.combiorxiv.org
A flow cytometry method utilizing DiOC6(3) (a related dye) has been adapted for the quantitative measurement of mitochondrial membrane potential in intact cells. nih.gov This method involves equilibrating cells with very low dye concentrations, under which conditions cell fluorescence appears correlated with the magnitude of the mitochondrial membrane potential. nih.gov The magnitude of the plasma membrane potential also affects cell fluorescence, and procedures to correct for this effect have been outlined. nih.gov
DiOC16(3) has been used to label endothelial cell membranes in studies investigating the acquisition of endothelial cell surface determinants by activated T cells during transendothelial migration. aai.org Flow cytometry of migrated T cells prelabeled with DiOC16(3) demonstrated the transfer of endothelial membrane components. aai.org
Optimization of Staining Protocols
Methodological Approaches for Application in Cell Suspensions and Adherent Cultures
DiOC16(3) and related lipophilic carbocyanine dyes can be used to label both cell suspensions and adherent cultures. biotium.comthermofisher.combioscience.co.ukcohesionbio.com For labeling cell suspensions, the dye solution can be added directly to normal culture media. biotium.comthermofisher.combioscience.co.uk Cells in suspension are typically incubated with the labeling solution for a specific time at 37°C, followed by centrifugation and washing steps with fresh medium. biotium.comthermofisher.combioscience.co.ukcohesionbio.com The optimal incubation time and dye concentration need to be determined for different cell types. biotium.comstemcell.combioscience.co.uk
For adherent cells, labeling can be performed on cells cultured on coverslips or in culture plates. biotium.comthermofisher.combioscience.co.ukcohesionbio.com The labeling solution is added to cover the cells, followed by incubation at 37°C and subsequent washing steps. biotium.combioscience.co.ukcohesionbio.com Labeling adherent cells while they are attached can result in improved viability compared to labeling after dissociation. thermofisher.com
General considerations for staining protocols include dissolving the dye in appropriate solvents like DMSO or ethanol (B145695) for stock solutions. stemcell.comcohesionbio.com Working solutions are then prepared by diluting the stock solution in a suitable buffer or culture medium. stemcell.combioscience.co.ukcohesionbio.com Protecting the dye from light during storage and handling is crucial. stemcell.combioscience.co.ukcohesionbio.com Optimal dye concentration and incubation time are critical parameters that require optimization for specific cell types and experimental conditions. biotium.comstemcell.combioscience.co.uk
Here is a summary of typical staining parameters based on the search results:
| Cell Type | Method | Concentration Range | Incubation Time | Temperature | Washing Steps |
| Cell Suspensions | Direct addition | 1-10 µM biotium.comstemcell.com | 2-20 minutes stemcell.comcohesionbio.com | 37°C | Centrifugation and resuspension (2-3 times) biotium.combioscience.co.ukcohesionbio.com |
| Adherent Cultures | Direct addition/Staining medium | 1-10 µM biotium.comstemcell.com | 2-20 minutes stemcell.comcohesionbio.com | 37°C | Washing with medium/buffer (2-3 times) biotium.combioscience.co.ukcohesionbio.com |
Note: These are general ranges and optimal conditions should be determined experimentally.
Specific Considerations for Live-Cell Imaging Experimental Design
Live-cell imaging with fluorescent dyes like DiOC16(3) presents specific challenges. Maintaining cell viability and health throughout the imaging period is paramount. microscopist.co.ukexpertcytometry.com This requires careful control of the cellular environment, including temperature, CO2 concentration, and humidity. microscopist.co.ukexpertcytometry.com Using appropriate culture media, such as phenol (B47542) red-free and CO2-independent media, can help maintain pH. microscopist.co.uk
Phototoxicity and photobleaching are significant concerns in live-cell imaging. fsu.edumicroscopist.co.uk Illumination levels must be minimized to prevent damage to the cells and loss of fluorescence signal. fsu.edumicroscopist.co.uk Long exposure times or high laser power can lead to phototoxicity and photobleaching. microscopist.co.ukexpertcytometry.com Strategies to mitigate these issues include using bright fluorophores, optimizing exposure times, and potentially using antifade reagents compatible with live cells, although the options are limited. microscopist.co.uk Monitoring cell health after the experiment is also important. microscopist.co.uk
Focus drift due to temperature changes can also be a challenge in live-cell imaging. expertcytometry.com Immobilizing or anesthetizing samples may be necessary to avoid movement during imaging. microscopist.co.uk Measures to avoid evaporation of the culture medium are also important, as this can affect the experimental conditions over time. microscopist.co.uk The choice of fluorescent probe is critical, as it should ideally have low toxicity and high photostability for live-cell applications. DiOC16(3) is described as having low toxicity and providing stable cell labeling. cohesionbio.combiotium.com
Compatibility with Fixation and Post-Staining Preservation Methods
The compatibility of lipophilic dyes like DiOC16(3) with fixation and post-staining preservation methods is crucial for applications requiring sample archiving or subsequent staining procedures. Standard fixation protocols, particularly those employing paraformaldehyde, are generally compatible with lipophilic carbocyanine dyes, including DiOC16(3) thermofisher.comthermofisher.com. Fixation with 4% paraformaldehyde in phosphate (B84403) buffer is a common method for specimens labeled with dialkylcarbocyanine tracers thermofisher.com. However, other fixatives, such as glutaraldehyde, can lead to unacceptably high levels of background fluorescence thermofisher.com.
While DiOC16(3) can be used with fixed cells, its behavior regarding retention during permeabilization steps, often necessary for post-staining with antibodies, can be a consideration. Some sulfonated derivatives of lipophilic dyes and CM-DiI have shown better retention after fixation and permeabilization treatments compared to non-sulfonated versions thermofisher.comthermofisher.com. The persistence of fluorescence following fixation can vary depending on the specific dye and the fixation/permeabilization protocol used thermofisher.combiotium.com. For instance, permeabilizing fixed cells after staining with certain probes can help preserve selective plasma membrane staining biotium.com. Avoidance of mounting media containing glycerol (B35011) is recommended as it can extract membrane-bound dyes thermofisher.com.
Inherent Challenges in DiOC16(3)-Based Research
Despite its utility, research employing DiOC16(3) faces several inherent challenges common to fluorescent microscopy, particularly in live-cell and three-dimensional imaging.
Phototoxicity and photobleaching are significant challenges in longitudinal live-cell imaging using fluorescent dyes like DiOC16(3). Phototoxicity refers to the damage inflicted on living cells by the excitation light, which can impair cellular physiology or even lead to cell death crestoptics.com. Photobleaching is the irreversible degradation of the fluorescent molecule upon exposure to excitation light, leading to a decrease in fluorescence intensity over time and limiting the duration of imaging experiments crestoptics.com.
Mitigation strategies involve minimizing the exposure of the sample to excitation light. This can be achieved by using lower laser power, shorter exposure times, and optimizing the acquisition speed crestoptics.com. The choice of a photostable fluorophore is also a crucial first step crestoptics.com. While DiOC16(3) is considered quite photostable when incorporated into membranes fishersci.at, prolonged or intense illumination will still lead to photobleaching. Advanced microscopy techniques like spinning disk confocal microscopy and light sheet fluorescence microscopy (LSFM) are designed to reduce phototoxicity and photobleaching compared to conventional wide-field or laser-scanning confocal microscopy by minimizing the illumination volume or intensity crestoptics.commdpi.comencyclopedia.pub. For 3D imaging, where multiple planes are imaged, the cumulative light exposure increases the risk of phototoxicity and photobleaching mdpi.comencyclopedia.pub.
Background signal and autofluorescence can interfere with the specific fluorescence signal from DiOC16(3), reducing image contrast and potentially leading to misinterpretation of results nih.govbosterbio.com. Autofluorescence is the natural emission of light by endogenous biological molecules within cells and tissues nih.govevidentscientific.com. This can be particularly problematic when the excitation and emission spectra of the probe overlap with those of common autofluorescent molecules nih.govevidentscientific.com.
Strategies to address background signal and autofluorescence include the use of appropriate optical filters to isolate the emission spectrum of DiOC16(3) nih.gov. Choosing fluorophores with high quantum yield and excitation/emission ranges shifted away from the typical autofluorescence spectra (e.g., towards the red or near-infrared region) can also improve the signal-to-noise ratio nih.govbosterbio.comevidentscientific.com. For DiOC16(3), which is a green fluorescent dye, autofluorescence in the blue-green range can be a concern biotium.combiotium.comnih.gov. Including unstained controls is essential to assess the level and distribution of autofluorescence in the sample bosterbio.com. Post-acquisition image processing techniques, such as background subtraction or spectral unmixing, can also be employed to computationally remove the autofluorescence contribution if its spectral properties are known evidentscientific.com. Sample preparation techniques, such as removing dead cells and debris, can also help reduce autofluorescence bosterbio.com.
Three-dimensional (3D) live-cell imaging presents specific technical hurdles when using membrane dyes like DiOC16(3). Imaging thick 3D specimens is challenging because the sample thickness often exceeds the depth of focus of conventional microscopy systems, and light scattering within the tissue can significantly impair image quality mdpi.comencyclopedia.pub.
Overcoming these hurdles often requires specialized microscopy techniques capable of optical sectioning, such as confocal laser scanning microscopy (CLSM), spinning disk confocal microscopy, structured illumination microscopy (SIM), or light sheet fluorescence microscopy (LSFM) mdpi.comencyclopedia.pub. These methods allow for the acquisition of images plane by plane, which can then be reconstructed into a 3D volume mdpi.comencyclopedia.pub. However, as mentioned earlier, optical sectioning methods, particularly CLSM and SIM, can involve illuminating the entire sample for each plane, increasing the risk of phototoxicity and photobleaching in live specimens mdpi.comencyclopedia.pub. LSFM is generally considered gentler for 3D live-cell imaging as it illuminates only a thin plane of the sample at a time mdpi.comencyclopedia.pub. Another challenge in 3D imaging is the potential for uneven dye penetration and distribution throughout the specimen, especially in thicker tissues or multicellular structures.
Strategies for Addressing Background Signal and Autofluorescence
Synergistic Applications and Combinatorial Labeling
DiOC16(3) can be used in synergistic applications and combinatorial labeling strategies to gain more comprehensive insights into cellular structures and processes.
Multi-color imaging involves the simultaneous visualization of multiple cellular components or populations using fluorescent probes with distinct spectral properties aatbio.comresearchgate.netmpi-cbg.de. DiOC16(3), with its green fluorescence, is spectrally distinct from other commonly used lipophilic carbocyanine dyes, making it suitable for multi-color imaging when combined with probes emitting in different spectral ranges biotium.comaatbio.comthermofisher.com.
A family of lipophilic fluorescent stains, including DiI (orange/red), DiD (red/far-red), and DiR (deep red/near-infrared), offer distinct fluorescence colors that facilitate multi-color imaging biotium.comaatbio.comthermofisher.com. DiO (which is spectrally similar to DiOC16(3)) and DiI can be used with standard FITC and TRITC filter sets, respectively aatbio.comthermofisher.com. By combining DiOC16(3) with probes like DiI, DiD, or DiR, researchers can simultaneously label and track different cell populations or visualize multiple membrane-bound structures within the same sample biotium.comaatbio.comthermofisher.comaai.org. For instance, DiOC16(3) has been used in combination with DiIC18(5) (a far-red emitting dye) for flow cytometry to assess the association efficiency of dendritic cells and tumor cells aai.org. Multicolor imaging with spectrally distinct, diffusion-matched lipophilic dyes is valuable for studying complex cellular connections and dynamics researchgate.net. The availability of lipophilic dyes with fluorescence emission ranging from UV to NIR allows for the design of multi-color panels researchgate.net.
Integration with Immunofluorescence Techniques for Phenotypic Analysis
DiOC16(3) (3,3′-Dihexadecyloxacarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized for staining cytoplasmic membranes in both live and fixed cells biotium.combiotium.com. Its green fluorescence makes it compatible with standard filter sets, such as those used for FITC, a common fluorophore in immunofluorescence aatbio.commeilunbio-global.com. The integration of DiOC16(3) with immunofluorescence techniques provides a powerful approach for detailed phenotypic analysis, allowing researchers to correlate membrane localization or dynamics with the presence and distribution of specific cellular proteins or markers detected by antibodies.
The lipophilic nature of DiOC16(3) means it incorporates into cellular membranes, where its fluorescence is significantly enhanced compared to aqueous environments aatbio.comfishersci.at. This property enables uniform staining of the entire cell membrane at optimal concentrations aatbio.com. When combined with immunofluorescence, DiOC16(3) provides a visual reference for membrane structures, against which the localization of immunolabeled targets can be assessed. This is particularly valuable in studies investigating membrane-associated proteins, cell-cell interactions, or processes involving membrane remodeling.
A notable application demonstrating this integration is in the study of membrane transfer between cells. For instance, research investigating transendothelial migration of activated T cells utilized DiOC-16 (a variant likely similar to DiOC16(3)) to label endothelial cell membranes aai.org. By subsequently staining T cells with a PE-conjugated anti-CD3 antibody and analyzing them by flow cytometry, researchers could detect the acquisition of DiOC-16 fluorescence by migrating T cells. This indicated the transfer of endothelial membranes to activated T cells during migration, providing insight into the phenotypic changes occurring during this process aai.org. This example highlights how the membrane labeling capability of DiOC16(3) can be combined with antibody-based detection of specific cell populations or markers to reveal complex cellular phenotypes.
Furthermore, DiOC16(3) and similar lipophilic tracers are amenable to multicolor imaging and flow cytometric analysis when used in conjunction with antibodies conjugated to spectrally distinct fluorophores aatbio.com. This allows for the simultaneous assessment of membrane integrity or distribution and the expression or localization of multiple proteins, enabling comprehensive phenotypic profiling of cell populations. Applications extend to studies of cell fusion, adhesion, and migration, where DiOC16(3) can track membrane dynamics while immunofluorescence identifies specific cell types or molecular players involved meilunbio-global.com.
Photoconversion Strategies for Correlative Light and Electron Microscopy
Correlative Light and Electron Microscopy (CLEM) is a technique that bridges the gap between the dynamic, molecular information provided by fluorescence microscopy and the high-resolution ultrastructural details obtained from electron microscopy delmic.comresearchgate.net. Photoconversion strategies using fluorescent dyes like DiOC16(3) are instrumental in CLEM workflows, allowing the localization of fluorescent signals to be precisely mapped onto electron micrographs.
The principle of photoconversion involves exciting a fluorescent dye in the presence of a catalyst, typically diaminobenzidine (DAB), to generate an electron-dense precipitate washington.eduresearchgate.net. This precipitate is stable and visible under the electron microscope, marking the original location of the fluorescent signal researchgate.net. For lipophilic tracers such as DiOC16(3), photoconversion provides a mechanism to permanently record the distribution of labeled membranes for subsequent EM analysis.
DiOC16(3) has been identified as a suitable fluorescent marker for photoconversion with DAB washington.eduthermofisher.com. The process typically involves incubating the stained sample (e.g., tissue sections or cells) with a DAB solution and then exposing it to light at the excitation wavelength of DiOC16(3) researchgate.netthermofisher.com. This irradiation catalyzes the polymerization and precipitation of DAB at the sites where DiOC16(3) is localized, effectively converting the fluorescent signal into an electron-dense deposit washington.eduresearchgate.net.
This photoconversion product offers several advantages for CLEM. Firstly, it provides a stable signal that withstands the harsh processing steps required for electron microscopy, such as dehydration and resin embedding researchgate.net. Secondly, the electron-dense nature of the DAB precipitate makes it easily detectable in transmission or scanning electron microscopes, allowing for precise correlation with the ultrastructure of the sample washington.eduthermofisher.com. By using the same excitation filters for irradiation as were used for fluorescence imaging, the photoconversion process accurately captures the spatial information from the light microscopy step thermofisher.com.
Comparative Analysis and Future Trajectories for Dioc16 3 Research
Comparative Studies with Related Carbocyanine Dyes and Analogs
Lipophilic carbocyanine dyes share a common structural motif but vary in their core heterocyclic rings (e.g., oxacarbocyanines like DiOC dyes, indocarbocyanines like DiI dyes) and the length of their alkyl chains. These structural differences significantly influence their physicochemical properties and, consequently, their behavior and utility as biological probes.
Impact of Structural Variations on Staining Patterns and Specificity
The core structure of carbocyanine dyes dictates their general spectral properties. DiOCn(3) dyes, based on an oxazole (B20620) ring system, typically exhibit green fluorescence, making them compatible with optical filter sets designed for fluorescein (B123965) (FITC) nih.gov. In contrast, DiICn(3) dyes, featuring an indole (B1671886) ring system, generally emit in the orange to red spectrum, aligning with rhodamine (TRITC) filter sets nih.gov. This spectral separation is crucial for multicolor imaging experiments, allowing researchers to simultaneously visualize different cellular components or populations labeled with spectrally distinct dyes nih.govnih.gov.
Beyond spectral characteristics, structural variations, particularly in alkyl chain length, can influence the precise localization and orientation of the dye within the lipid bilayer. Studies comparing DiOC6(3) and DiOC16(3) have investigated their orientation in supported lipid multilayers, suggesting that while orientational probability density functions can be similar, shorter-chain dyes like DiOC6(3) may exhibit a shallower membrane localization closer to the polar head groups compared to longer-chain analogs. This difference in membrane partitioning and orientation can potentially lead to variations in staining patterns and organelle specificity, although DiOC16(3) is generally described as staining cytoplasmic membranes.
Differential Research Utility Based on Alkyl Chain Lengths (e.g., DiOC6(3), DiIC12(3))
The length of the alkyl chains significantly impacts the dye's lipophilicity and its diffusion characteristics within membranes. Dyes with shorter alkyl chains, such as DiOC6(3) (C6 chains) and potentially DiIC12(3) (C12 chains) compared to DiIC18(3) (DiI), may incorporate into membranes more readily.
However, shorter-chain carbocyanines like DiOC6(3) are known to exhibit phototoxicity, which can rapidly damage live cells upon light exposure, thus limiting their use in long-term live-cell imaging applications. Despite this limitation, DiOC6(3) has been extensively used for staining the endoplasmic reticulum (ER), Golgi apparatus, vesicle membranes, and mitochondria, with staining specificity sometimes depending on dye concentration.
DiIC12(3), with its C12 chains and indocarbocyanine core, offers orange/red fluorescence and is utilized for general membrane labeling and tracing nih.gov. Like other DiI analogs, it is valuable for applications such as neuronal tracing and cell migration studies nih.gov.
DiOC16(3), possessing C16 alkyl chains, is described as being quite photostable when incorporated into membranes, which can be an advantage for longer imaging sessions compared to more phototoxic dyes. It is primarily used for staining cytoplasmic membranes and has found application in specific assays like competitive sperm binding studies and membrane fusion analysis. Its use in conjunction with the quencher DPA for sensitive membrane potential measurements highlights a specific functional application.
The differential properties based on alkyl chain length and core structure lead to a diverse range of research applications, as summarized in the table below:
| Dye | Core Structure | Alkyl Chain Length | Typical Fluorescence Color | Primary Applications | Noteworthy Properties/Limitations |
| DiOC6(3) | Oxacarbocyanine | C6 | Green | ER, Golgi, vesicle membranes, mitochondria staining; membrane potential measurement | Phototoxic; limited for long-term live imaging |
| DiIC12(3) | Indocarbocyanine | C12 | Orange/Red | General membrane labeling; cell tracing; membrane fusion studies nih.gov | May incorporate more easily than DiI (C18) |
| DiOC16(3) | Oxacarbocyanine | C16 | Green | Cytoplasmic membrane staining; membrane voltage/fluidity; membrane potential (with DPA); sperm binding assays; membrane fusion studies | Quite photostable in membranes |
Advantages and Limitations Relative to Alternative Membrane Probes
Lipophilic carbocyanine dyes, including DiOC16(3), offer several advantages as membrane probes. They possess extremely high extinction coefficients, exhibit polarity-dependent fluorescence, and have short excited-state lifetimes, which are beneficial for techniques like flow cytometry nih.govnih.gov. Their ability to diffuse laterally within the lipid bilayer results in uniform staining of cellular membranes nih.govnih.gov. Furthermore, they generally provide stable cell labeling, suitable for long-term tracing studies. The availability of spectrally distinct carbocyanine dyes facilitates multicolor imaging nih.govnih.gov.
However, these dyes also have limitations. Their fluorescence is typically weak in aqueous solutions, requiring incorporation into a hydrophobic environment for optimal signal nih.govnih.gov. Phototoxicity can be a concern, particularly with shorter-chain derivatives like DiOC6(3). While DiOC16(3) is noted for being quite photostable in membranes, photobleaching remains a general consideration for fluorescence microscopy. Some lipophilic probes may not be retained after fixation and permeabilization procedures, limiting their use in studies requiring subsequent immunostaining or other labeling techniques on fixed samples nih.gov.
Alternative membrane probes exist with different properties and applications. For instance, some probes are specifically designed for fixed cells, while others target particular organelles or cellular functions like membrane potential with different mechanisms than carbocyanines nih.gov. The choice of membrane probe depends heavily on the specific experimental requirements, including the need for live or fixed cell imaging, the target organelle or membrane, the desired spectral properties for multicolor experiments, and the required photostability.
Emerging Research Directions for DiOC16(3)
Research involving DiOC16(3) continues to evolve, exploring novel applications and seeking to enhance its performance for specialized demands.
Exploration of Novel Applications in Specific Cellular Organelle Research
While DiOC16(3) is widely used for general cytoplasmic membrane staining, there is ongoing interest in developing probes with enhanced specificity for individual cellular organelles. Although not as commonly associated with specific organelles as DiOC6(3)'s affinity for ER and mitochondria at certain concentrations, the principle of influencing membrane partitioning through structural modification suggests potential for tailoring DiOC16(3) or its analogs for more targeted organelle research. The successful use of DiOC16(3) to label ER in live sea urchin eggs via microinjection demonstrates that targeted delivery methods can enable its application in studying specific intracellular membranes. Future research may focus on chemical modifications or delivery strategies to direct DiOC16(3) or related probes to specific organelles beyond general cytoplasmic membranes.
Development of Advanced DiOC16(3) Formulations for Specialized Research Demands
Efforts are being made to improve the properties and performance of DiOC16(3). One notable development is the formulation of DiOC16(3) with gluconate as a counterion to enhance its solubility. This improved solubility leads to brighter and more uniform cell staining and helps to reduce artifacts caused by dye aggregation, which can be a challenge with lipophilic dyes. Such advanced formulations cater to specialized research demands requiring highly consistent and bright staining with minimal background noise.
Furthermore, the application of DiOC16(3) in sensitive FRET-based membrane potential detection systems, such as the DiO/DPA system, represents an emerging area of utility. This approach leverages the environmental sensitivity of DiOC16(3)'s fluorescence to report changes in membrane potential with high temporal resolution, opening avenues for studying rapid electrical events in cells.
Future directions may include developing formulations that improve cell permeability, reduce potential interactions with cellular components, or enable novel detection modalities. As research techniques become more sophisticated, the demand for highly optimized and versatile fluorescent probes like DiOC16(3) will drive further innovation in dye design and formulation.
Integration with Cutting-Edge Computational and Data Analysis Methodologies
Research utilizing DiOC16(3), a lipophilic fluorescent dye widely employed for labeling cell membranes and investigating lipid dynamics, increasingly benefits from the integration of advanced computational and data analysis methodologies. These approaches are crucial for extracting quantitative insights from complex experimental data, interpreting molecular behavior, and simulating biological systems labeled with the dye.
Quantitative analysis techniques are fundamental to studies employing DiOC16(3) in fluorescence microscopy and flow cytometry. For instance, flow cytometry data acquired using DiOC16(3) for cell population analysis based on membrane properties necessitates robust statistical analysis methods to identify distinct populations and analyze their characteristics myskinrecipes.comaatbio.comaacrjournals.orguky.edu. Computer-assisted image analysis is also routinely used, such as for counting labeled structures or analyzing spatial distribution patterns of the dye within cells or tissues aacrjournals.org.
Computational simulations, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of lipophilic dyes like DiOC16(3) within lipid bilayers. Although studies often feature closely related carbocyanine dyes such as DiI-C18(3), the principles and methodologies are directly applicable to DiOC16(3) due to their structural similarities and membrane-partitioning properties. MD simulations can help interpret experimental data from techniques like fluorescence lifetime, anisotropy, and fluorescence correlation spectroscopy (FCS) by modeling dye orientation, location, and diffusion within the membrane environment researchgate.netnih.gov. For example, simulations have been used to study the orientation of carbocyanines in supported lipid multilayers, complementing experimental techniques like fluorescence quenching and UV-Vis linear dichroism researchgate.netresearchgate.net. Analysis of such experimental data often involves non-linear regression methodologies to calculate parameters like partition coefficients, providing quantitative measures of the dye's preference for the lipid phase over the aqueous phase researchgate.net.
Advanced quantitative microscopy techniques, coupled with sophisticated data analysis, are employed to study membrane dynamics and organization using fluorescent probes. Spatial pair-cross-correlation (2D-pCF) analysis, for instance, can visualize barriers and obstacles to molecular diffusion in live cells labeled with dyes like DiOC16 nih.govoptica.org. This method involves calculating correlation functions across different spatial distances and angles to generate maps illustrating diffusion anisotropy. Computational simulations are often used to validate the algorithms and interpret the resulting eccentricity and connectivity maps, demonstrating how the analysis can reveal underlying structures or domains that impede free diffusion, even if they are not visible in standard intensity images nih.govoptica.org.
The increasing complexity and volume of data generated by high-throughput microscopy and flow cytometry experiments also lend themselves to machine learning and deep learning approaches. While general frameworks for applying deep learning to imaging cytometry and single-molecule imaging have been developed for tasks such as cell classification, feature extraction, spot detection, tracking, and photobleaching analysis, their direct application to DiOC16(3)-specific datasets is a growing area nih.govnih.gov. These methods have the potential to automate and enhance the analysis of complex fluorescence patterns and dynamics reported by DiOC16(3), enabling more efficient and potentially more accurate identification of subtle biological phenomena. For instance, deep learning could be applied to analyze time-lapse microscopy data of DiOC16(3)-labeled membranes to identify specific membrane remodeling events or track the movement of labeled vesicles with higher precision.
Furthermore, computational modeling is integrated into the design and interpretation of experiments involving FRET-based membrane potential sensors that utilize DiOC16(3) as a donor fluorophore. biotium.compolimi.it. By modeling the spatial relationship and energy transfer efficiency between DiOC16(3) and acceptor dyes like dipicrylamine (B86310) (DPA), researchers can better understand how changes in membrane potential affect the FRET signal and improve the design of such probes biotium.compolimi.it.
The integration of computational and data analysis methodologies with DiOC16(3) research is essential for moving beyond qualitative observations to quantitative understanding of membrane biology. These tools enable researchers to simulate complex molecular interactions, analyze large datasets from advanced microscopy and flow cytometry, and extract detailed information about membrane structure, dynamics, and function. Future trajectories are likely to involve further development and application of machine learning for automated analysis and the increasing use of sophisticated simulations to interpret experimental findings at a molecular level.
Table 1: Examples of Data and Findings from Studies Involving DiOC16(3) and Related Computational/Analysis Methods
| Study Type | Methodologies Employed | Key Findings/Data | Source |
| Orientation in Lipid Multilayers | Fluorescence Quenching, UV-Vis Linear Dichroism, Data Analysis | Orientational probability density functions for DiOC16(3) in DPPC and DLPC multilayers. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Dye Localization and Partitioning | Fluorescence Anisotropy, Non-linear Regression | Partition coefficients for similar dyes (DiOC6(3)) in DPPC and DLPC LUVs. researchgate.net | researchgate.net |
| Molecular Diffusion in Membranes | Spatial Pair-Cross-Correlation (2D-pCF), Simulations | Eccentricity and connectivity maps revealing diffusion anisotropy and barriers in simulated and biological membranes labeled with DiOC16. nih.govoptica.org | nih.govoptica.org |
| Molecular Dynamics Simulation (related dye) | MD Simulations | DiI-C18(3) orientation (77 ± 17° to bilayer normal), location (0.63 nm below interface), and diffusion coefficient (9.7 ± 0.02 × 10⁻⁸ cm² s⁻¹) in DPPC bilayers. nih.gov | nih.gov |
| Cell Uptake Analysis | Flow Cytometry, Statistical Analysis, Image Analysis | Quantification of DiOC16-stained cell populations and computer-assisted counting of labeled spots. aacrjournals.org | aacrjournals.org |
Q & A
Q. What are the primary experimental applications of DiOC16(3) in cell biology, and how can its staining efficiency be validated?
DiOC16(3) is widely used for labeling cellular membranes, particularly in live-cell imaging due to its lipophilic properties. To validate staining efficiency, researchers should:
- Optimize dye concentration (e.g., 1–10 µM) and incubation time (5–30 minutes) based on cell type .
- Compare results with alternative membrane dyes (e.g., DiI, FM4-64) to confirm specificity.
- Use fluorescence microscopy with appropriate excitation/emission filters (e.g., 484 nm/501 nm) and include controls (e.g., unstained cells, membrane disruption controls) .
Q. How can researchers address variability in DiOC16(3) fluorescence intensity across different cell lines?
Variability often arises from differences in membrane lipid composition or efflux pump activity. Methodological solutions include:
- Conducting pilot studies to establish cell-specific protocols (e.g., pre-treatment with efflux inhibitors like verapamil for resistant cell lines) .
- Normalizing fluorescence data using internal standards (e.g., co-staining with a non-lipophilic dye) .
- Documenting batch-to-batch variability by testing multiple dye lots .
Q. What are the critical steps for integrating DiOC16(3) staining with other fluorescent probes in multiplex assays?
Key considerations include:
- Spectral overlap analysis using tools like Fluorophore Spectra Viewer to avoid crosstalk .
- Sequential staining to prevent competitive binding (e.g., stain DiOC16(3) after fixing cells for non-membrane markers).
- Validating compatibility via single-stain controls and quencher tests .
Advanced Research Questions
Q. How can contradictory results in DiOC16(3)-based membrane fluidity studies be systematically resolved?
Contradictions may stem from environmental factors (temperature, pH) or methodological inconsistencies. Researchers should:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Replicate experiments under standardized conditions (e.g., controlled temperature, serum-free media).
- Use complementary techniques (e.g., fluorescence recovery after photobleaching (FRAP)) to cross-validate fluidity measurements .
Q. What statistical approaches are recommended for analyzing time-lapse DiOC16(3) data in dynamic membrane studies?
Advanced methods include:
- Time-series analysis with autocorrelation functions to quantify membrane remodeling kinetics .
- Machine learning algorithms (e.g., convolutional neural networks) for high-throughput image segmentation .
- Reporting effect sizes and confidence intervals to address small sample sizes common in imaging studies .
Q. How can DiOC16(3) protocols be adapted for novel applications, such as studying membrane interactions in synthetic biology?
Adaptation requires:
- PICOT framework : Define Population (synthetic vesicles), Intervention (DiOC16(3) incorporation), Comparison (natural vs. synthetic membranes), Outcome (staining efficiency), and Time (short-/long-term stability) .
- Collaborate with computational chemists to model dye-membrane interactions using molecular dynamics simulations .
Methodological Guidance Tables
Q. Table 1: Optimizing DiOC16(3) Staining Parameters
| Cell Type | Recommended Concentration (µM) | Incubation Time (min) | Key Validation Step |
|---|---|---|---|
| HeLa | 5 | 15 | Co-staining with ER-Tracker |
| Yeast | 2 | 30 | Efflux inhibition (verapamil) |
| Neuronal Cells | 10 | 10 | FRAP post-staining |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
